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Compound of Interest

Compound Name: UCL 1684 dibromide

Cat. No.: B611545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UCL 1684 dibromide with other

potassium channel modulators, offering experimental data and detailed protocols to facilitate

the replication of published findings. While the initial query focused on the TREK-1 channel, it is

critical to note that UCL 1684 dibromide is a potent and selective blocker of small-

conductance calcium-activated potassium (SK) channels (KCa2.x), not TREK-1 channels. This

guide will therefore focus on its well-established role as an SK channel inhibitor and provide a

comparative context with genuine TREK-1 channel modulators.

Correcting the Target: UCL 1684 is an SK Channel
Blocker
UCL 1684 is a non-peptidic, nanomolar potent antagonist of apamin-sensitive SK channels.[1]

[2] It has been extensively used as a pharmacological tool to investigate the physiological roles

of SK channels.[2] Notably, some studies suggest that at certain concentrations, UCL 1684 can

also exhibit off-target effects, including the inhibition of sodium channels and antagonism of

muscarinic acetylcholine receptors.[2][3][4][5]

Performance Comparison: SK Channel Blockers
This section provides a quantitative comparison of UCL 1684 with other commonly used SK

channel blockers. Potency is typically measured by the half-maximal inhibitory concentration
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(IC50), with lower values indicating higher potency.

Compound Target(s) IC50
Cell Type /
Preparation

Reference

UCL 1684

dibromide
SK2 (rKCa2.2) 364 pM HEK 293 cells [6]

SK1 (hKCa2.1) 762 pM HEK 293 cells [6]

Apamin-sensitive

K+ current
3 nM

Rat sympathetic

neurons
[2]

Apamin-sensitive

K+ current
6.2 nM

Mouse

pancreatic β-

cells

Apamin SK2 (rKCa2.2) 83 pM HEK 293 cells [6]

SK1 (hKCa2.1) 3.3 nM HEK 293 cells [6]

NS8593

SK channels

(negative

modulator)

µM range
Canine cardiac

preparations
[1][3][4][5]

Dequalinium

chloride
SK1 (hKCa2.1) 444 nM HEK 293 cells [6]

SK2 (rKCa2.2) 162 nM HEK 293 cells [6]

d-tubocurarine SK1 (hKCa2.1) 27 µM (+80 mV) HEK 293 cells [6]

SK2 (rKCa2.2) 17 µM (+80 mV) HEK 293 cells [6]

Bicuculline

methiodide
SK1 (hKCa2.1) 15 µM (+80 mV) HEK 293 cells [6]

SK2 (rKCa2.2) 25 µM (+80 mV) HEK 293 cells [6]

Addressing the Initial Query: A Look at TREK-1
Channel Modulators
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To provide a comprehensive resource, this section outlines key modulators of the TREK-1

(K2P2.1) channel, the intended target of the original query. This comparison highlights the

distinct pharmacology of SK and TREK-1 channels.

Compound Action Target(s) IC50 / EC50 Reference

Spadin Inhibitor TREK-1 ~71 nM

Amlodipine Inhibitor
TREK-1, L-type

Ca2+ channels

430 nM (for

TREK-1)

Niguldipine Inhibitor
TREK-1, L-type

Ca2+ channels

750 nM (for

TREK-1)

ML335 Activator TREK-1, TREK-2
14.3 µM (for

TREK-1)

ML402 Activator TREK-1, TREK-2
13.7 µM (for

TREK-1)

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for
Assessing SK Channel Blockade in HEK293 Cells
This protocol is a standard method for characterizing the inhibitory effects of compounds like

UCL 1684 on SK channels expressed in a heterologous system.

1. Cell Culture and Transfection:

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

For studying specific SK channel subtypes, transiently transfect the cells with plasmids

encoding the desired human or rat SK channel subunits (e.g., KCa2.1, KCa2.2) using a

suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify

successfully transfected cells.

Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.
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2. Solutions:

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated

amount of CaCl2 to achieve a desired free Ca2+ concentration (typically in the sub-

micromolar range to activate SK channels). Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted

microscope.

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled

with the internal solution.

Establish a giga-ohm seal between the patch pipette and the membrane of a fluorescently

identified cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -80 mV.

Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) to elicit SK

channel currents.

Record baseline currents in the absence of any blocker.

Apply UCL 1684 or other test compounds at various concentrations to the bath solution and

record the resulting inhibition of the SK current.

4. Data Analysis:

Measure the peak outward current at a specific voltage (e.g., +50 mV) before and after drug

application.
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Calculate the percentage of current inhibition for each concentration of the compound.

Plot the concentration-response data and fit it with the Hill equation to determine the IC50

value.

Visualizing the Science
SK Channel Signaling Pathway in a Neuron
Small-conductance Ca2+-activated K+ (SK) channels play a crucial role in regulating neuronal

excitability. They are activated by a rise in intracellular calcium, which can be triggered by

various stimuli, including the influx of Ca2+ through NMDA receptors and voltage-gated calcium

channels. Once activated, SK channels allow potassium ions to flow out of the neuron, leading

to hyperpolarization of the cell membrane. This hyperpolarization contributes to the

afterhyperpolarization (AHP) that follows an action potential, which in turn helps to regulate the

firing frequency of the neuron. By modulating the AHP, SK channels influence synaptic

plasticity, learning, and memory.[7][8][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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